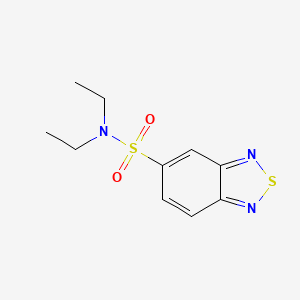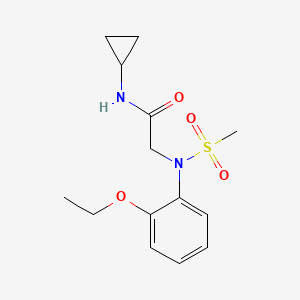
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide, also known as DIDS, is a sulfonamide derivative that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to inhibit other ion channels, including potassium channels and calcium channels.
Biochemical and Physiological Effects:
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in several types of cancer cells. N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has also been shown to inhibit the activity of the Na+/H+ exchanger, which is important for regulating intracellular pH. In addition, N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has been shown to modulate the activity of several enzymes, including carbonic anhydrase and cytochrome P450.
Advantages and Limitations for Lab Experiments
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide is a potent inhibitor of chloride channels and has been widely used as a tool to study these channels. One advantage of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide is that it is relatively easy to synthesize and can be obtained in large quantities. However, N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has some limitations for lab experiments. It has been shown to be non-specific in its inhibition of ion channels, and its effects on other cellular processes are not well understood.
Future Directions
There are several future directions for the study of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide. One area of research is the development of more specific inhibitors of chloride channels. Another area of research is the investigation of the effects of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide on other cellular processes, such as cell signaling and metabolism. Finally, the use of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide as a potential therapeutic agent for the treatment of cancer and other diseases is an area of active research.
Synthesis Methods
The synthesis of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide involves the reaction of 2-amino-5-chlorobenzothiazole with diethyl sulfate and sodium hydroxide. The product is then sulfonated with sulfuric acid to yield N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide. The synthesis of N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has been used extensively in scientific research as a tool to study chloride channels. Chloride channels are important for a variety of physiological processes, including the regulation of cell volume, acid-base balance, and neuronal excitability. N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide has been shown to inhibit several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC).
properties
IUPAC Name |
N,N-diethyl-2,1,3-benzothiadiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S2/c1-3-13(4-2)17(14,15)8-5-6-9-10(7-8)12-16-11-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUWVMPEYPUYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=NSN=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylbutanoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5701845.png)
![ethyl 4-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5701846.png)


![N-(4-cyanophenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5701874.png)
![1,3-benzodioxole-5-carbaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5701879.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)
![1-(2-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5701892.png)


![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)
